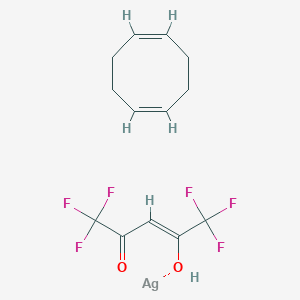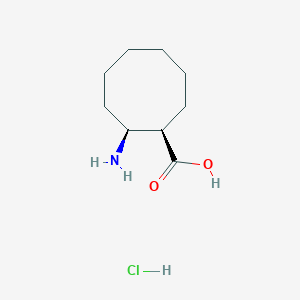
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is an organic compound that features a benzodioxole ring substituted with hydroxyphenyl and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with difluoromethylating agents under controlled conditions.
Introduction of the carboxylate group: This step involves the carboxylation of the benzodioxole ring, often using carbon dioxide in the presence of a base.
Attachment of the hydroxyphenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification processes: Including crystallization, distillation, and chromatography to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism by which (2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application:
Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in synthesis.
類似化合物との比較
Similar Compounds
2,2-difluoro-1,3-benzodioxole: Lacks the hydroxyphenyl and carboxylate groups, making it less versatile in chemical reactions.
5-bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom instead of a hydroxyphenyl group, leading to different reactivity and applications.
2,2-difluoro-5-formylbenzodioxole: Features a formyl group instead of a carboxylate group, affecting its chemical properties and uses.
Uniqueness
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyphenyl and carboxylate groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(2-hydroxyphenyl) 2,2-difluoro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O5/c15-14(16)20-11-6-5-8(7-12(11)21-14)13(18)19-10-4-2-1-3-9(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRJIQMAQXICLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)






![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)

